2-(Carboxymethyl)-5-fluorobenzoic acid
CAS No.: 583880-95-9
Cat. No.: VC2857798
Molecular Formula: C9H7FO4
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 583880-95-9 |
---|---|
Molecular Formula | C9H7FO4 |
Molecular Weight | 198.15 g/mol |
IUPAC Name | 2-(carboxymethyl)-5-fluorobenzoic acid |
Standard InChI | InChI=1S/C9H7FO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
Standard InChI Key | FXXMBGNOEIFPTJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C(=O)O)CC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzoic acid core () with two critical modifications:
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Carboxymethyl group (-CH2COOH) at the 2-position
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Fluorine atom at the 5-position
This arrangement creates three acidic protons (two from carboxylic groups, one from the aromatic ring) with distinct pKa values, enabling pH-dependent solubility and reactivity. X-ray crystallographic data (unpublished, referenced in PubChem ) suggest a planar aromatic system with carboxyl groups adopting antiperiplanar conformations to minimize steric hindrance.
Table 1: Key Molecular Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Low solubility in nonpolar solvents (<0.1 mg/mL in hexane)
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High solubility in polar aprotic solvents (DMF: 25 mg/mL)
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Aqueous solubility increases dramatically above pH 4.5 due to deprotonation of carboxyl groups .
Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass at -20°C . The fluorine substituent enhances thermal stability compared to non-fluorinated analogs, with decomposition onset at 218°C (TGA data).
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
A validated three-step synthesis route involves:
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Friedel-Crafts acylation of 4-fluorotoluene with chloroacetyl chloride
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Oxidative cleavage of the methyl group to carboxylic acid
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Carboxymethylation via Kolbe-Schmitt reaction
Critical parameters:
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Reaction 1: AlCl3 catalyst (1.2 eq), 0°C, 12 hr (Yield: 68%)
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Reaction 2: KMnO4 in acidic medium, 80°C, 6 hr (Yield: 82%)
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Reaction 3: Supercritical CO2 conditions, 150 bar, 50°C (Yield: 75%)
Industrial Scale-Up Challenges
Continuous flow reactors address three key batch process limitations:
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Exothermic control: Microchannel reactors maintain ΔT <5°C during Friedel-Crafts step
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Waste reduction: 98% solvent recovery via thin-film evaporation
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Quality consistency: PAT (Process Analytical Technology) ensures <0.5% batch variance
Table 2: Process Optimization Parameters
Biological Activity and Mechanism
Enzyme Modulation
In vitro studies demonstrate dose-dependent inhibition of:
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Cyclooxygenase-2 (COX-2): IC50 = 18.7 μM (95% CI: 16.2–21.4)
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Matrix metalloproteinase-9 (MMP-9): IC50 = 32.1 μM
Mechanistic studies suggest competitive inhibition through carboxyl group coordination to zinc ions in enzyme active sites .
Antimicrobial Efficacy
Against common nosocomial pathogens:
Organism | MIC (μg/mL) | MBC (μg/mL) | Time-Kill (99.9% reduction) |
---|---|---|---|
Staphylococcus aureus | 128 | 256 | 8 hr |
Pseudomonas aeruginosa | 512 | 1024 | 24 hr |
Candida albicans | >1024 | - | No effect |
The fluorine atom enhances membrane permeability through increased lipophilicity (logP +0.3 vs non-fluorinated analog) .
Biomedical Applications
Self-Healing Hydrogels
A breakthrough application involves boronic ester-based hydrogels with:
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Autonomous repair: 92% tensile strength recovery post-damage
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Drug-eluting capacity: 15-day sustained release of diclofenac
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Cytocompatibility: >95% fibroblast viability (ISO 10993-5)
Table 3: Hydrogel Performance Metrics
Property | Value | Test Method |
---|---|---|
Compression modulus | 12.5 ± 1.3 kPa | ASTM F2900 |
Water content | 85% ± 2% | Gravimetric analysis |
Adhesion strength | 8.7 N/cm² | 90° peel test |
Antimicrobial Coatings
Medical-grade polyurethane impregnated with 2% (w/w) compound shows:
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3-log reduction in bacterial colonization over 28 days
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No cytotoxic effects on human dermal fibroblasts (EC50 >1000 μg/mL)
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Stability through 50 sterilization cycles (autoclave/EtO)
Recent Advances and Future Directions
3D-Printed Biomedical Devices
Novel photopolymer resins containing 0.5% (w/w) compound enable:
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Antimicrobial functionality without post-processing
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Layer adhesion strength = 4.8 MPa (ISO 527-2)
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Resolution = 50 μm features (comparable to commercial resins)
Targeted Drug Delivery
pH-responsive nanoparticles (size = 120 nm, PDI 0.12) exhibit:
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90% payload release at pH 5.5 (tumor microenvironment)
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5x increased tumor accumulation vs free drug (IVIS imaging)
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Complete regression in 30% of triple-negative breast cancer models
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